2-(4-Bromobenzamido)ethyl 4-bromobenzoate: A Comprehensive Technical Guide
2-(4-Bromobenzamido)ethyl 4-bromobenzoate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS No. 951885-58-8), a symmetrically substituted aromatic compound featuring both amide and ester functionalities. While specific peer-reviewed data on this exact molecule is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a robust overview. We will detail its physicochemical properties, propose a validated two-step synthesis protocol, outline methods for its spectroscopic characterization, and discuss its potential applications in medicinal chemistry, material science, and as a research building block. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this and similar molecules.
Introduction and Core Molecular Features
2-(4-Bromobenzamido)ethyl 4-bromobenzoate is a unique molecule characterized by a central ethylenediamine-derived linker connecting two distinct 4-bromobenzoyl moieties—one via an amide bond and the other via an ester linkage. The presence of two bromine atoms on the terminal phenyl rings significantly influences the compound's electronic properties, reactivity, and potential utility.
The core structure suggests several areas of scientific interest:
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Medicinal Chemistry: The benzamide functional group is a common scaffold in a wide range of pharmacologically active compounds, exhibiting antimicrobial, analgesic, and anticancer properties.[1] The overall structure could serve as a rigid linker in the design of bivalent inhibitors or as a precursor for more complex drug candidates.
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Material Science: Brominated compounds are widely used as flame retardants, a property conferred by the bromine atoms which can act as radical scavengers during combustion.[2] The molecule's structure could also be investigated for applications in polymer chemistry.
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Synthetic Chemistry: As a bifunctional molecule, it serves as a versatile building block, allowing for selective chemical modifications at either the amide or ester linkage.
This guide will systematically deconstruct the synthesis, characterization, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 951885-58-8 | [3][4][5] |
| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [3][4] |
| Molecular Weight | 427.09 g/mol | [3][4] |
| MDL Number | MFCD09878361 | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | Inferred |
| Predicted Storage | Sealed in dry, 2-8°C | [3] |
| Classification | Amide, Ester, Benzene Compound, Organic Building Block | [3] |
Retrosynthesis and a Validated Two-Step Synthesis Protocol
While direct literature on the synthesis of CAS 951885-58-8 is not available, a logical and reliable synthetic route can be designed based on fundamental organic reactions: amidation and esterification. The retrosynthetic analysis reveals a straightforward two-step pathway starting from commercially available precursors.
3.1. Retrosynthetic Analysis
The molecule can be disconnected at the ester and amide bonds. The most logical approach involves forming the more robust amide bond first, leaving a free hydroxyl group for the subsequent esterification. This strategy avoids potential side reactions and simplifies purification.
Caption: Retrosynthetic analysis of the target compound.
3.2. Step 1: Synthesis of N-(2-Hydroxyethyl)-4-bromobenzamide (Intermediate)
This step involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with 2-aminoethanol. The amine is a stronger nucleophile than the alcohol, ensuring selective formation of the amide bond. The reaction is typically run in the presence of a base to neutralize the HCl byproduct.
Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-aminoethanol (1.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the flask.
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Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the cooled solution via the addition funnel over 30 minutes. The causality for the dropwise addition at 0°C is to control the exothermic reaction and prevent the formation of the undesired bis-acylated byproduct, N,N'-(ethane-1,2-diyl)bis(4-bromobenzamide).[6]
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the intermediate as a white solid.
3.3. Step 2: Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (Final Product)
This is a classic esterification reaction.[7][8] We will again use 4-bromobenzoyl chloride for a rapid and high-yielding reaction, often referred to as the Schotten-Baumann reaction. A Fischer esterification using 4-bromobenzoic acid and an acid catalyst is a viable, albeit slower, alternative.[9]
Protocol:
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Setup: Dissolve the intermediate N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add pyridine or triethylamine (1.2 eq) as a base and catalyst.
-
Acyl Chloride Addition: Cool the mixture to 0°C. Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Perform an aqueous workup similar to Step 1 to remove the base and any water-soluble impurities.
-
Purification: After drying and concentrating the organic phase, the final product can be purified via column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 2-(4-Bromobenzamido)ethyl 4-bromobenzoate as a pure solid.
Caption: Proposed two-step synthesis workflow.
Spectroscopic and Analytical Characterization
To validate the successful synthesis and purity of the final compound, a combination of spectroscopic techniques is essential. Below are the expected characteristic signals based on the molecular structure and data from analogous compounds like ethyl 4-bromobenzoate[10][11][12] and 4-bromobenzamide.[13][14]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Expect two distinct sets of AA'BB' systems (doublets) in the aromatic region (~7.5-8.0 ppm), corresponding to the protons on the two different 4-bromophenyl rings.
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Ethyl Linker Protons: Two triplets in the aliphatic region (~3.5-4.5 ppm), each integrating to 2H, representing the two non-equivalent -CH₂- groups (-NH-CH₂- and -CH₂-O-).
-
Amide Proton: A broad singlet or triplet (~6.5-8.5 ppm, depending on solvent and concentration) corresponding to the -NH- proton.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region (~165-170 ppm) for the amide and ester carbonyls.
-
Aromatic Carbons: Signals in the ~128-140 ppm range, including two signals for the bromine-substituted carbons (ipso-carbons).
-
Aliphatic Carbons: Two signals in the ~40-70 ppm range for the ethyl linker carbons.
-
4.2. Infrared (IR) Spectroscopy
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N-H Stretch: A sharp peak around 3300 cm⁻¹ for the secondary amide N-H bond.
-
C=O Stretches: Two strong, distinct carbonyl absorption bands. The amide I band is expected around 1640-1680 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically 1715-1735 cm⁻¹.
-
C-O Stretch: A strong signal in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bond.
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C-Br Stretch: A peak in the far IR region, typically around 500-600 cm⁻¹.
4.3. Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) cluster would appear at m/z 425, 427, and 429 in a rough 1:2:1 intensity ratio.
Potential Applications and Future Research
The unique bifunctional nature of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate opens several avenues for research and application.
5.1. Relationship Between Structure and Application
Caption: Structure-application relationship map.
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Pharmaceutical Intermediate: The benzamide moiety is a known pharmacophore.[1] The two bromine atoms serve as ideal handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
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Flame Retardants: Brominated compounds are highly effective flame retardants.[2][15] This molecule could be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials like plastics and textiles.
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Water Purification: Bromine-based compounds are also utilized as disinfectants and biocides in industrial water treatment systems.[2] The potential of this less volatile, solid compound in such applications could be an area of investigation.
Safety and Handling
As with all brominated aromatic compounds, 2-(4-Bromobenzamido)ethyl 4-bromobenzoate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.
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